4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
4-((5-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 5-cyanopyridinyloxy substituent at the 4-position of the piperidine ring and an N-linked 4-fluorophenyl group.
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-2-4-15(5-3-14)22-18(24)23-9-7-16(8-10-23)25-17-6-1-13(11-20)12-21-17/h1-6,12,16H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMKUKBNFJODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxypiperidine-1-Carboxamide
The piperidine scaffold is typically derived from 4-hydroxypiperidine, which undergoes carboxamidation before or after etherification. A representative protocol involves:
- Protection of 4-hydroxypiperidine with tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) using imidazole as a base (yield: 92%).
- Carboxamide formation via reaction with 4-fluorophenyl isocyanate in tetrahydrofuran (THF) at 0°C to room temperature (16 hr, yield: 85%).
- Deprotection using tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group (yield: 88%).
Key analytical data :
- 1H NMR (500 MHz, CDCl3) : δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.02 (t, J = 8.5 Hz, 2H, Ar-H), 4.80 (br s, 1H, NH), 3.90–3.70 (m, 4H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.95–1.70 (m, 2H, piperidine-H).
Etherification of 4-Hydroxypiperidine with 5-Cyanopyridin-2-ol
SNAr Reaction Under Basic Conditions
The electron-deficient 2-chloro-5-cyanopyridine undergoes nucleophilic displacement with 4-hydroxypiperidine-1-carboxamide:
- Reaction conditions : 2-Chloro-5-cyanopyridine (1.2 equiv), 4-hydroxypiperidine-1-carboxamide (1.0 equiv), potassium carbonate (3.0 equiv) in dimethylformamide (DMF) at 110°C for 24 hr.
- Workup : Dilution with ethyl acetate, washing with brine, and purification via silica gel chromatography (hexane/ethyl acetate 3:1).
- Yield : 68%.
Optimization insights :
- Solvent screening : DMF outperforms acetonitrile and THF due to superior solubility of inorganic bases.
- Base selection : K2CO3 provides higher conversion than Cs2CO3 or triethylamine.
Palladium-Catalyzed Coupling for Challenging Substrates
For sterically hindered derivatives, a Buchwald-Hartwig amination protocol adapts to ether synthesis:
- Catalytic system : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.5 equiv) in toluene at 100°C.
- Reaction time : 18 hr.
- Yield : 73%.
Advantages :
- Tolerates electron-withdrawing groups (e.g., cyano) on pyridine.
- Reduced side reactions compared to SNAr.
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Cross-Coupling for Pyridine Ring Assembly
Constructing the 5-cyanopyridine moiety in situ offers flexibility:
Carboxamide Installation Post-Etherification
An alternative sequence involves late-stage carboxamide formation:
- Piperidine activation : Treatment of 4-((5-cyanopyridin-2-yl)oxy)piperidine with triphosgene (1.1 equiv) in DCM to generate the carbonyl chloride intermediate.
- Coupling : Addition of 4-fluoroaniline (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C, stirring for 4 hr.
- Yield : 82% after recrystallization from methanol.
Analytical Characterization and Validation
Spectroscopic Data Correlations
- 1H NMR (500 MHz, DMSO-d6) : δ 8.62 (d, J = 2.5 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.5, 2.5 Hz, 1H, pyridine-H), 7.68 (d, J = 8.5 Hz, 1H, pyridine-H), 7.58 (d, J = 8.5 Hz, 2H, Ar-H), 7.12 (t, J = 8.5 Hz, 2H, Ar-H), 4.70–4.65 (m, 1H, piperidine-H), 3.85–3.70 (m, 4H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 1.90–1.75 (m, 2H, piperidine-H).
- 13C NMR (126 MHz, DMSO-d6) : δ 162.5 (C=O), 158.1 (d, J = 242 Hz, C-F), 154.3 (pyridine-C-O), 134.8, 129.4, 121.9 (pyridine-CN), 118.7 (d, J = 8 Hz, Ar-C), 115.9 (d, J = 22 Hz, Ar-C), 67.3 (piperidine-O), 45.2 (piperidine-N), 32.1 (piperidine-CH2).
Purity Assessment
- HPLC : >99% purity (C18 column, 60% acetonitrile/40% water, 1.0 mL/min).
- HRMS (ESI+) : m/z calculated for C19H18FN4O2 [M+H]+: 369.1461; found: 369.1464.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr etherification | 68 | 99 | Simple setup, low cost | Limited to activated pyridines |
| Pd-catalyzed coupling | 73 | 98 | Broad substrate scope | Requires inert atmosphere |
| Late-stage carboxamidation | 82 | 99 | Avoids intermediate purification | Sensitive to moisture |
Industrial-Scale Considerations and Process Chemistry
For kilogram-scale production, the SNAr route is favored due to:
- Solvent recyclability : DMF can be recovered via distillation.
- Catalyst cost : Avoids precious metal catalysts.
- Process safety : Mild exotherm during carboxamide formation.
Critical parameters include:
- Temperature control : Maintaining 110±2°C during SNAr prevents decomposition.
- Quality control : In-process HPLC monitoring of pyridine displacement.
Chemical Reactions Analysis
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine at the para position of the phenyl ring is conserved across analogs, optimizing target interactions and metabolic stability. Cyanopyridine or chlorophenyl substituents modulate electronic properties, influencing binding kinetics .
Biological Activity
The compound 4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 317.35 g/mol. The structure features a piperidine ring, a fluorophenyl group, and a cyanopyridine moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Cyclin-dependent Kinase 12 (CDK12) : This compound has been identified as a selective inhibitor of CDK12, which plays a crucial role in regulating transcription and mRNA processing. Inhibition of CDK12 has been linked to sensitizing cancer cells to DNA-damaging agents, suggesting potential applications in cancer therapy .
- Impact on Sigma Receptors : Similar compounds have shown affinity for sigma receptors, which are involved in various neurological processes. The modulation of these receptors may influence neuroprotective pathways and pain management .
Biological Activity Overview
The biological activities of 4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide can be summarized as follows:
| Activity | Description |
|---|---|
| CDK12 Inhibition | Selectively inhibits CDK12, enhancing sensitivity to DNA damage in cancer cells. |
| Sigma Receptor Modulation | Potential neuroprotective effects through sigma receptor interaction. |
| Antiproliferative Effects | Demonstrated ability to inhibit cell proliferation in various cancer cell lines. |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- In vitro Studies : Research indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer models. The IC50 values suggest potent activity at low concentrations .
- In vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests its potential as an effective therapeutic agent in oncology .
- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can significantly influence the biological activity:
- Fluorination : The presence of a fluorine atom on the phenyl ring enhances binding affinity to target proteins.
- Cyanopyridine Substitution : The cyanopyridine moiety is critical for maintaining inhibitory activity against CDK12.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
